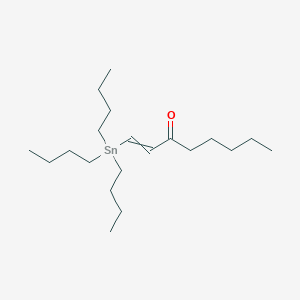

1-(Tributylstannyl)oct-1-en-3-one

Description

Contextualizing Organotin Reagents within Modern Synthetic Chemistry

Organotin compounds, or organostannanes, are a class of organometallic compounds containing a tin-carbon bond. wikipedia.org Their journey in synthetic chemistry has been transformative, evolving from laboratory curiosities to indispensable reagents for the formation of carbon-carbon bonds. sigmaaldrich.com

The origins of organotin chemistry can be traced back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org However, it was the discovery of Grignard reagents in the early 1900s that provided a practical method for creating tin-carbon bonds, significantly accelerating the growth of the field. wikipedia.org A major surge in interest occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues, who uncovered the industrial applications of these compounds as PVC stabilizers, biocides, and catalysts. lupinepublishers.com This period marked a significant expansion in the commercial use of organotin compounds. lupinepublishers.com The development of organotin hydrides and their application in radical reactions further broadened their synthetic utility. thinkindiaquarterly.org

Organostannanes have become central to modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. sigmaaldrich.comwikipedia.org This powerful carbon-carbon bond-forming reaction offers high efficiency, selectivity, and a remarkable tolerance for a wide array of functional groups, making it invaluable for the synthesis of complex molecules, including pharmaceuticals like the anticancer drug Paclitaxel (Taxol). numberanalytics.com The versatility of the Stille reaction is demonstrated by its ability to couple various sp²-hybridized organic groups, such as vinyl and aryl groups, attached to the tin atom with a range of organic electrophiles. wikipedia.org

The general mechanism of the Stille coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide.

Transmetalation: The organic group from the organostannane is transferred to the palladium catalyst. This is often the rate-determining step. wikipedia.org

Reductive Elimination: The two coupled organic groups are eliminated from the palladium catalyst, which is regenerated in its active form.

The reaction conditions can be optimized using various palladium catalysts, ligands, solvents, and additives like copper(I) salts to enhance reaction rates and yields. numberanalytics.com

Vinylstannanes, a subclass of organostannanes, are characterized by the presence of a tin atom bonded to a carbon-carbon double bond. 1-(Tributylstannyl)oct-1-en-3-one falls into this category. The geometry of the double bond in vinylstannanes is typically retained throughout reactions like the Stille coupling, except under harsh conditions. wikipedia.org

Vinylstannanes can be broadly classified based on the position of the tin atom on the double bond:

α-Vinylstannanes: The tin atom is attached to the first carbon of the vinyl group.

β-Vinylstannanes: The tin atom is attached to the second carbon of the vinyl group.

The synthesis of vinylstannanes can be achieved through various methods, including the palladium-catalyzed hydrostannylation of alkynes, which allows for regio- and stereoselective control. organic-chemistry.org The structure of this compound, with the tributylstannyl group at the 1-position of the octene chain, makes it an α-vinylstannane. This specific arrangement is crucial for its reactivity in cross-coupling reactions.

| Feature | Description |

| Compound Name | This compound |

| Classification | Vinylstannane |

| Key Functional Groups | Tributylstannyl group, Carbon-carbon double bond (alkene), Carbonyl group (ketone) |

| Structural Significance | The α-position of the tributylstannyl group on the enone system allows for participation in Stille cross-coupling reactions, transferring the octenone moiety to another organic molecule. |

Significance of this compound as a Key Synthetic Intermediate

The strategic placement of both an enone and a tributylstannyl group within the same molecule gives this compound a unique and powerful role in organic synthesis.

Enone scaffolds, characterized by a conjugated system of an alkene and a ketone, are fundamental building blocks in organic chemistry. mdpi.com Their dual electronic nature allows them to act as either electrophiles or nucleophiles, making them versatile participants in a wide array of chemical transformations. mdpi.com This versatility has led to their use in the synthesis of numerous cyclic compounds with significant biological activities, including antibacterial, antitumor, and anticonvulsant properties. mdpi.com The enone moiety is a key component in many natural products and pharmaceutical drugs. researchgate.net

The incorporation of a tributylstannyl group into an enone system, as seen in this compound, provides several strategic advantages:

Platform for Cross-Coupling: The tributylstannyl group serves as a handle for palladium-catalyzed Stille cross-coupling reactions. This allows for the direct and stereospecific introduction of the entire octenone fragment into a target molecule. This method is often mild and tolerates a wide range of other functional groups within the reacting partners. organic-chemistry.org

Controlled Reactivity: Organotin reagents are known for their stability and can often be purified by chromatography, which is not always possible with other highly reactive organometallic compounds. orgsyn.org This stability allows for a more controlled and predictable reaction outcome.

Versatility in Synthesis: The ability to participate in Stille reactions opens up a vast number of possibilities for creating new carbon-carbon bonds. For instance, this compound could be coupled with various organic halides (e.g., aryl, vinyl, or acyl halides) to generate a diverse range of complex enone-containing products.

| Advantage | Description |

| Cross-Coupling Capability | The tributylstannyl group enables participation in Stille reactions for C-C bond formation. |

| Stability | Organostannanes are relatively stable, allowing for easier handling and purification. |

| Functional Group Tolerance | Stille coupling is compatible with a wide variety of functional groups. |

| Synthetic Versatility | Allows for the synthesis of a wide range of complex molecules from a single building block. |

Interdisciplinary Relevance in Advanced Chemical Research

The unique combination of functional groups within this compound endows it with significant potential for interdisciplinary applications, extending its relevance beyond traditional organic synthesis into materials science, polymer chemistry, and medicinal chemistry.

Materials Science and Polymer Chemistry: The field of materials science focuses on designing and discovering new materials, a process that is inherently interdisciplinary, drawing from chemistry, physics, and engineering. interesjournals.orginteresjournals.org Organotin compounds have historically played a role in polymer chemistry, for example, as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in the formation of polyurethanes. wikipedia.orglupinepublishers.comafirm-group.com

The this compound molecule contains a vinyl group, a fundamental building block for polymers. rsc.orgyoutube.com This suggests its potential use as a novel monomer or co-monomer in polymerization reactions. The incorporation of a tin atom directly into the polymer backbone could lead to new materials with unique properties, such as altered refractive indices, enhanced thermal stability, or specific conductive properties. The development of such functional polymers is a key area of advanced materials research. mit.edu

Medicinal Chemistry and Drug Discovery: Organotin compounds have been investigated for a range of biological activities, with some showing promise as anticancer agents. nih.gov The biological effect of these compounds is often related to the number and nature of the organic groups attached to the tin atom. nih.gov While the toxicity of some organotins is a concern, ongoing research aims to design new structures with improved therapeutic indices. nih.gov The synthesis of novel organotin compounds like this compound provides new candidates for biological screening, contributing to the search for new metallodrugs.

Furthermore, its role as a synthetic intermediate is highly relevant to medicinal chemistry. The ability to construct complex molecular architectures is central to the synthesis of natural products and their analogs, which are a major source of new drug leads. nih.govnih.gov

Complex Molecule and Natural Product Synthesis: Perhaps the most significant application of vinylstannanes like this compound is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. organic-chemistry.org This reaction forms a new carbon-carbon bond by coupling the vinylstannane with an organic halide or triflate. This method is exceptionally powerful for creating complex molecules due to its tolerance of a wide variety of functional groups. organic-chemistry.org

The structure of this compound makes it a bifunctional reagent. The vinylstannane portion can undergo Stille coupling, while the α,β-unsaturated ketone can participate in other reactions, such as Michael additions or reductions. This dual reactivity allows for the sequential and controlled construction of highly functionalized molecules, which is a key strategy in the total synthesis of complex natural products. nih.gov

Table 2: Potential Interdisciplinary Applications Based on Molecular Functionality

| Functional Group | Potential Application Area | Rationale |

| Vinylstannane | Complex Molecule Synthesis | Key reactant in Stille cross-coupling reactions for C-C bond formation. organic-chemistry.org |

| Vinyl Group | Polymer Chemistry | Can act as a monomer for the synthesis of novel functional polymers. rsc.org |

| Enone System | Organic Synthesis | Site for conjugate additions, allowing for further molecular elaboration. |

| Organotin Moiety | Medicinal Chemistry | Potential for biological activity, contributing to the development of new therapeutic agents. nih.gov |

| Organotin Moiety | Materials Science | Can be used as a catalyst or stabilizer in polymer production. lupinepublishers.comafirm-group.com |

Properties

CAS No. |

107352-54-5 |

|---|---|

Molecular Formula |

C20H40OSn |

Molecular Weight |

415.2 g/mol |

IUPAC Name |

1-tributylstannyloct-1-en-3-one |

InChI |

InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-6-7-8(9)4-2;3*1-3-4-2;/h2,4H,3,5-7H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

IICBBNNKVLGRAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C=C[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Tributylstannyl Oct 1 En 3 One

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Reaction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide. numberanalytics.comnumberanalytics.com This reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups and its ability to couple various substrates under relatively mild conditions. numberanalytics.comorganic-chemistry.org For a compound like 1-(tributylstannyl)oct-1-en-3-one, which possesses a vinylstannyl enone moiety, the Stille reaction offers a strategic method for further molecular elaboration.

Fundamental Principles and Catalytic Cycle in the Context of Vinylstannyl Enones

The generally accepted mechanism for the Stille reaction involves a catalytic cycle that includes three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnumberanalytics.comwikipedia.org

Catalytic Cycle of the Stille Reaction:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex (Pd(0)L₂). This step forms a palladium(II) intermediate, cis-[Pd(R¹)X(L)₂]. mdma.chuwindsor.ca In the context of this compound, the coupling partner would typically be an aryl or vinyl halide. The initially formed cis-complex can rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.calibretexts.org

Transmetalation: This is often the rate-determining step of the cycle. mdma.ch The organotin reagent, in this case, this compound, exchanges its vinyl group with the halide on the palladium(II) complex. numberanalytics.comwikipedia.org This step can proceed through different mechanisms, with the associative pathway being common. In this pathway, the organostannane coordinates to the palladium center, forming a transient pentavalent intermediate before ligand dissociation to yield a square planar palladium complex with both organic groups attached. wikipedia.org The presence of the enone functionality in this compound could influence the electronic nature of the vinylstannane and thus the rate and efficiency of this step.

Reductive Elimination: The final step is the reductive elimination from the cis-diorganopalladium(II) complex, [Pd(R¹)(R²)L₂], which forms the desired carbon-carbon bond in the product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. numberanalytics.comwikipedia.org For reductive elimination to occur, the two organic groups must be in a cis orientation. wikipedia.org

A variation of the Stille reaction is the Stille-carbonylative cross-coupling, where carbon monoxide is introduced into the reaction atmosphere. The CO inserts into the palladium-carbon bond after oxidative addition, leading to the formation of a ketone product. wikipedia.org

Ligand Effects on Reaction Selectivity and Efficiency

The choice of ligands on the palladium catalyst plays a crucial role in the outcome of the Stille reaction, influencing reaction rates, selectivity, and catalyst stability. harvard.edu Sterically hindered and electron-rich ligands are known to accelerate the coupling process. harvard.edu

In reactions involving substrates with multiple reactive sites, the ligand can direct the chemo- and regioselectivity. For a molecule like this compound, the primary site of reaction is the carbon-tin bond. However, the choice of ligand can be critical in preventing unwanted side reactions. For instance, in the arylation of a vinylstannane, the ligand can influence whether the desired cross-coupling occurs or if side reactions like homocoupling of the organotin reagent take place. wikipedia.org

The regioselectivity of the Stille reaction is generally reliable, with the coupling occurring at the site of the tin substituent. However, in complex substrates, the ligand can help to ensure that the reaction proceeds at the intended position.

A significant advantage of the Stille reaction is its ability to proceed with retention of stereochemistry at the vinyltin (B8441512) partner. wikipedia.orglibretexts.org This is particularly important for vinylstannanes like this compound, where the configuration of the double bond is typically preserved in the final coupled product. wikipedia.org This stereochemical fidelity is maintained throughout the oxidative addition and reductive elimination steps. harvard.edu

The configurational stability of the palladium intermediates is influenced by the ligands. While the initial oxidative addition often yields a cis-complex, it can rapidly isomerize to the more stable trans-complex. uwindsor.ca For reductive elimination to occur, the complex must adopt a cis-configuration. The nature of the ligand can affect the energetics of this cis-trans isomerization and ultimately the rate of the final product-forming step.

Mechanistic Probes into the Transmetalation Step

The transmetalation step is a critical and often rate-limiting part of the Stille catalytic cycle, and its mechanism has been the subject of extensive investigation. mdma.ch

Kinetic studies and the analysis of reaction intermediates have provided significant insights into the transmetalation mechanism. It has been proposed that the trans-palladium(II) complex formed after oxidative addition reacts with the organotin compound. mdma.chcsic.es This reaction can proceed through an associative SE2(cyclic) mechanism, where the organotin compound coordinates to the palladium center, leading to a bridged intermediate. mdma.chcsic.es This is often accompanied by the dissociation of a ligand, which explains the observed retarding effect of added ligand on the reaction rate. mdma.ch

The nature of the organotin substrate, including the electronic properties of the group to be transferred and the non-transferable groups on the tin atom, significantly impacts the rate of transmetalation. For this compound, the electron-withdrawing nature of the enone moiety might influence its reactivity in the transmetalation step compared to simpler vinylstannanes.

Additives such as copper(I) iodide (CuI) have been shown to accelerate the transmetalation step. harvard.edu The proposed role of CuI is to act as a scavenger for free ligands, which are known to inhibit the transmetalation process. harvard.edu

Intramolecular Coordination Effects on Reaction Kinetics and Selectivity

The presence of a carbonyl group at the 3-position of this compound suggests the potential for intramolecular coordination to the metal center during the catalytic cycle. Such coordination could, in theory, influence the rate and selectivity of the reaction. The oxygen atom of the ketone could potentially interact with the palladium center, affecting the electronic properties and steric environment of the catalyst. This might alter the rates of key steps such as transmetalation or reductive elimination. However, without experimental studies or computational modeling specific to this compound, any discussion of these effects remains purely speculative. There is currently no published research that investigates these potential intramolecular coordination effects for this compound.

Scope and Limitations of Stille Coupling with this compound Derivatives

The scope of Stille coupling reactions is generally broad, accommodating a wide range of organic halides and triflates. libretexts.org It would be anticipated that this compound could couple with various aryl, heteroaryl, and vinyl halides. The reaction would likely be sensitive to the choice of palladium catalyst, ligands, and reaction conditions. For instance, sterically hindered halides might react more slowly. Additives such as copper(I) iodide are often used to facilitate the transmetalation step. harvard.edu

However, the specific scope and limitations when using this compound as the organostannane partner have not been documented. There are no available data tables of reaction examples, yields, or a systematic study of how different electrophiles perform in this context.

Copper-Mediated Conjugate Addition Reactions

Organocuprates are widely used for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. The vinylstannane moiety of this compound itself contains an enone system, making it a potential substrate for such reactions.

Formation and Reactivity of Higher-Order Organocuprates

Higher-order organocuprates, often formulated as R₂Cu(CN)Li₂, are known for their enhanced reactivity compared to lower-order Gilman reagents (R₂CuLi). nih.govosaka-u.ac.jp In the context of this compound, one could envision the addition of a higher-order cuprate (B13416276) to the enone system. This would result in the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group. The reactivity would likely be influenced by the nature of the R groups on the cuprate and the presence of additives like Lewis acids. There is, however, a lack of published studies detailing the formation and reaction of higher-order organocuprates with this compound.

Stereocontrol in Conjugate Additions Leading to Complex Structures

Achieving stereocontrol in conjugate addition reactions is a significant area of research, often employing chiral ligands on the copper catalyst. If a prochiral center is formed during the conjugate addition to this compound, the use of a chiral copper catalyst could, in principle, lead to the formation of one enantiomer in excess. The development of such a stereoselective process would depend heavily on the optimization of the chiral ligand, copper source, and reaction conditions. As with other aspects of this compound's reactivity, there is no specific research available on achieving stereocontrol in conjugate additions to this compound.

Alternative Transition Metal Catalysis Involving Stannyl (B1234572) Transfer

Gold-Catalyzed Cyclization and Stannyl Transfer Reactions

Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack and can also participate in reactions involving stannyl transfer. rsc.org While there are examples of gold-catalyzed reactions involving other organostannanes, no literature currently exists that describes the use of this compound in gold-catalyzed cyclization or stannyl transfer reactions. The specific reactivity of the vinylstannane and enone functionalities within this molecule under gold catalysis remains an open question for future research.

Reactions Involving the Dual Functionality of the Organotin and Enone Moieties

The presence of both a vinylstannane and an α,β-unsaturated ketone within the same molecule presents opportunities for a range of chemical transformations. The tributylstannyl group can act as a precursor for transmetalation or be involved in coupling reactions, while the enone system provides a site for nucleophilic attack or cycloaddition reactions. The interplay between these two functional groups could lead to complex and synthetically useful transformations.

Destannylative functionalizations involve the cleavage of the carbon-tin bond and the simultaneous formation of a new bond with an incoming electrophile. These reactions are powerful tools in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds.

Acylation:

The destannylative acylation of this compound would theoretically proceed via a Stille-type coupling mechanism. This reaction would involve the palladium-catalyzed cross-coupling of the vinylstannane with an acyl chloride. The expected product would be a 1,4-dicarbonyl compound, specifically (E)-oct-4-ene-3,6-dione, if the acylation occurs at the tin-bearing carbon.

A proposed catalytic cycle for this transformation would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the acyl chloride (RCOCl) to form a Pd(II) complex.

Transmetalation: The vinylstannane, this compound, would then transmetalate with the Pd(II) complex, transferring the vinyl group to the palladium center and forming a tributyltin chloride byproduct.

Reductive Elimination: The resulting diorganopalladium(II) complex would undergo reductive elimination to yield the acylated product, the 1,4-enone, and regenerate the Pd(0) catalyst.

While this reaction is well-established for a variety of vinylstannanes, specific conditions and yields for this compound are not reported. A hypothetical reaction scheme is presented below.

Hypothetical Acylation Reaction Data

| Entry | Acyl Chloride | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Acetyl chloride | Pd(PPh₃)₄ | - | Toluene (B28343) | 80 | Data not available |

| 2 | Benzoyl chloride | Pd₂(dba)₃ | P(2-furyl)₃ | THF | 60 | Data not available |

This table is illustrative and based on general conditions for Stille acylations. No specific experimental data for this compound has been found in the searched literature.

Pummerer-type Rearrangements:

The classic Pummerer rearrangement involves the transformation of a sulfoxide (B87167) into an α-acyloxythioether in the presence of an acylating agent. For a Pummerer-type rearrangement to occur with this compound, a sulfur-containing functionality would first need to be introduced, typically adjacent to the carbonyl group.

A hypothetical pathway could involve the initial conjugate addition of a thiol to the enone, followed by oxidation to the corresponding sulfoxide. This sulfoxide derivative could then potentially undergo a Pummerer-type rearrangement. However, the presence of the vinylstannane moiety could complicate this reaction sequence, possibly leading to competing side reactions or influencing the regioselectivity of the rearrangement. There is currently no published research detailing such a reaction pathway for this specific substrate.

Applications of 1 Tributylstannyl Oct 1 En 3 One in Complex Molecule Synthesis

Strategic Integration into Retrosynthetic Analysis for Target Molecule Construction

In the realm of retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, 1-(Tributylstannyl)oct-1-en-3-one is recognized as a valuable synthon. nih.gov Its structure allows for a key disconnection at the carbon-tin bond, envisioning a Stille cross-coupling reaction as the corresponding synthetic step. This strategic disconnection simplifies complex target molecules into more manageable fragments: an electrophilic partner (such as an aryl or vinyl halide/triflate) and the nucleophilic vinylstannane. chemspider.com

The presence of the enone functionality within the vinylstannane adds another layer of synthetic potential. This Michael acceptor system can be exploited for conjugate addition reactions, allowing for the formation of additional carbon-carbon or carbon-heteroatom bonds in a stereocontrolled manner. nih.gov Therefore, when planning the synthesis of a complex molecule containing a substituted octenone fragment, this compound represents a readily accessible and highly versatile starting material.

Total Synthesis and Analog Preparation of Biologically Active Molecules

The true utility of this compound and its analogs is showcased in their application to the total synthesis of complex, biologically active molecules. The Stille reaction, for which these organostannanes are prime substrates, is a powerful tool due to its mild reaction conditions and tolerance of a wide variety of functional groups, making it ideal for use in the late stages of a synthesis. wikipedia.org

While direct application of this compound in the synthesis of aroyl C-glycosides is not extensively documented, the general strategy of using vinylstannanes in Stille couplings to form the key C-C glycosidic bond is well-established. osaka-u.ac.jp Aroyl C-glycosides, which are characterized by an aromatic ketone linked to a sugar moiety, are of significant interest due to their potential biological activities. The synthesis of these molecules can be envisioned through the palladium-catalyzed coupling of a glycosyl halide or triflate with a suitable vinylstannane, followed by further functional group manipulations.

The synthesis of aryl C-glycosides, which are more stable analogs of their O- and N-glycoside counterparts, has been achieved through various cross-coupling methods, including those involving organostannanes. nih.govrsc.orgorganic-chemistry.orgrsc.orgnih.govelsevierpure.com These compounds often exhibit important medicinal properties. organic-chemistry.org

Levuglandins are highly reactive prostaglandin (B15479496) derivatives that are involved in various physiological and pathological processes. nih.govnih.gov Their oxidized metabolites are of interest for understanding their biological roles. A search of the current literature did not yield specific examples of this compound or closely related vinylstannanes being used in the elaboration of oxidized levuglandin derivatives.

The synthesis of non-proteinogenic amino acids, particularly those with quaternary stereocenters, is a significant challenge in organic chemistry. nih.gov Quaternary β,γ-unsaturated amino acids are valuable building blocks for the synthesis of peptides and other biologically active molecules. While direct examples with this compound are not prominent, the use of organotin reagents in the synthesis of amino acid derivatives is a known strategy. researchgate.net For instance, tin(II) enolates of glycinates have been used in stereoselective syntheses. researchgate.net Furthermore, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides a route to chiral β-amino acid derivatives. nih.gov

The immunosuppressive natural products, sanglifehrins, possess a complex macrocyclic structure. In a notable total synthesis of sanglifehrin A and B, a key step involved the union of the spirocyclic lactam and the macrocyclic core via a Stille coupling reaction. nih.gov This highlights the power of vinylstannane chemistry in connecting large, functionalized fragments in the synthesis of intricate natural products. nih.govresearchgate.net

The construction of macrolactone architectures, which are common motifs in many natural products, can also be achieved using vinylstannane chemistry. Intramolecular Stille coupling reactions of vinylstannyl chloroformates or other suitable precursors have been shown to be an effective method for the formation of macrolactones, including α-methylene lactones. rsc.org

Advanced Methodological Considerations and Future Directions in 1 Tributylstannyl Oct 1 En 3 One Research

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The primary route to vinylstannanes like 1-(tributylstannyl)oct-1-en-3-one is the hydrostannylation of a corresponding alkyne, in this case, oct-1-yn-3-one. The efficiency and selectivity of this reaction are highly dependent on several factors, including the choice of catalyst, solvent, and reaction temperature. The goal is to maximize the yield of the desired isomer while minimizing side products.

The hydrostannylation of alkynes can proceed via radical or transition-metal-catalyzed pathways, with the latter generally offering superior control over stereoselectivity and regioselectivity. The choice of catalyst is paramount in determining the isomeric purity of the final product. Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), are frequently employed and are known to promote the syn-addition of the stannane (B1208499) to the alkyne, typically yielding the (E)-isomer. oup.com However, the regioselectivity (i.e., the placement of the tributylstannyl group at the C1 or C2 position of the octenone) can be influenced by the substrate and reaction conditions.

The reaction temperature and solvent also play critical roles. Lower temperatures can enhance selectivity, while the choice of solvent can affect catalyst solubility and activity. For instance, some palladium-catalyzed hydrostannylations proceed smoothly at room temperature in solvents like benzene (B151609) or tetrahydrofuran (B95107) (THF). oup.com In contrast, certain ruthenium-catalyzed systems may require photolytic initiation at room temperature. nih.gov Recent research has also explored the use of heterobimetallic catalysts, such as those combining copper and iron or manganese, which can offer tunable regioselectivity between α- and β-vinylstannanes under mild conditions. nih.gov The optimization of catalyst loading is a crucial economic and environmental consideration, with efforts directed towards achieving high yields with minimal catalyst quantities.

A representative, albeit generalized, overview of how reaction conditions can be varied for the synthesis of vinylstannanes is presented below.

Table 1: Illustrative Reaction Conditions for the Synthesis of Vinylstannanes

| Catalyst System | Solvent | Temperature (°C) | Typical Regio-/Stereoselectivity |

|---|---|---|---|

| Pd(PPh₃)₄ | Benzene | Room Temperature | High for (E)-isomer |

| Ru-based complex | THF | Room Temp. (photolysis) | High regio- and stereoselectivity |

| Cu/Fe Heterobimetallic | Not specified | Room Temperature | Tunable for α- or (E)-β-isomers |

| Cu/Mn Heterobimetallic | Not specified | ~60 | Predominantly (E)-β-isomer |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

A thorough understanding of the structure and bonding in this compound requires a suite of advanced spectroscopic techniques. These methods are essential for confirming the identity and purity of the compound and for providing insights into its electronic and conformational properties.

NMR spectroscopy is the most powerful tool for the structural elucidation of organotin compounds in solution.

¹H NMR provides information on the proton environment in the molecule. For this compound, the vinylic protons will exhibit characteristic chemical shifts and coupling constants that can be used to determine the stereochemistry of the double bond. The coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the vinylic protons can also be observed as satellite peaks, providing further structural confirmation.

¹³C NMR is used to identify all carbon atoms in the molecule. The chemical shifts of the vinylic carbons are particularly informative for confirming the regiochemistry of the stannyl (B1234572) group. The one-bond coupling constant between tin and the directly attached vinylic carbon (¹J(¹¹⁹Sn-¹³C)) is a valuable parameter for assessing the s-character of the C-Sn bond and the hybridization at the carbon atom. rsc.org

¹¹⁹Sn NMR is a highly sensitive technique specific to the tin nucleus. The chemical shift of the ¹¹⁹Sn resonance is indicative of the coordination number and geometry at the tin atom. rsc.orghuji.ac.il For a tetracoordinate tin in a tributylstannyl group attached to an sp² carbon, the chemical shift would be expected in a characteristic range.

The following table provides a generalized range for NMR chemical shifts for tributylstannyl compounds, which can be used as a reference for the characterization of this compound.

Table 2: Typical NMR Data Ranges for Tributylstannyl Compounds

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) |

|---|---|---|

| ¹H (Sn-CH₂) | 0.8 - 1.1 | - |

| ¹³C (Sn-CH₂) | 9 - 11 | ¹J(¹¹⁹Sn-¹³C) ≈ 330-380 |

| ¹¹⁹Sn | -50 to +50 | - |

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of this compound suitable for X-ray diffraction would definitively confirm its stereochemistry and provide insights into its solid-state packing. For related organotin compounds, X-ray crystallography has been used to establish geometries ranging from tetrahedral to trigonal bipyramidal and octahedral, depending on coordination. researchgate.net

If the synthesis of this compound were to be adapted to produce a chiral analogue, for instance by introducing a stereocenter in the octenone backbone, chiral analysis techniques would be essential for separating and quantifying the enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most common methods for this purpose. sigmaaldrich.comgcms.cz The development of such chiral separation methods would be a critical step in exploring the potential stereoselective applications of this class of compounds.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the electronic structure of molecules.

DFT calculations can be employed to model the hydrostannylation reaction leading to this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction pathway can be constructed. acs.orgnih.gov This allows for the identification of the rate-determining step and provides a theoretical basis for the observed regioselectivity and stereoselectivity.

For example, DFT studies on the hydrostannylation of alkynes have been used to compare different catalytic cycles and to explain why certain catalysts favor the formation of α- versus β-vinylstannanes. acs.org Such calculations can model the interaction of the alkyne and the stannane with the catalyst, providing a three-dimensional view of the transition state geometry. This understanding can guide the rational design of new catalysts with improved performance. Furthermore, DFT can be used to calculate theoretical NMR chemical shifts, which can be compared with experimental data to aid in the structural assignment of complex molecules.

Green Chemistry Principles in the Synthesis and Application of Organotin Compounds

The integration of green chemistry principles into the lifecycle of organotin compounds aims to reduce or eliminate the use and generation of hazardous substances. rroij.comresearchgate.net This involves a holistic approach, considering everything from the selection of raw materials and solvents to the design of energy-efficient processes and the final product's environmental fate. rroij.comopcw.org The core objective is to design chemical products and processes that are inherently safer for human health and the environment. rroij.com

Development of Sustainable Solvent Systems (e.g., Cyclic Ethers)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. acs.org Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. researchgate.net Consequently, a major focus of green chemistry is the development and implementation of safer, more sustainable solvent alternatives. numberanalytics.com

Cyclic ethers, such as tetrahydrofuran (THF) and its derivatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), have emerged as promising green solvents in various organic syntheses, including those involving organometallic reagents. researchgate.netwikipedia.org

Properties and Advantages of Cyclic Ethers:

Solubility: Cyclic ethers are effective at dissolving a wide range of organic compounds and are particularly useful in reactions involving metal complexes. wikipedia.org

Reactivity: While generally stable, the reactivity of cyclic ethers can be influenced by the ring size. For instance, the highly strained three-membered ring of oxiranes makes them highly reactive, whereas the five-membered ring of tetrahydrofuran is relatively unreactive, making it a suitable solvent for many reactions. libretexts.org

Bio-based Alternatives: The development of bio-based ethers, such as 2-methyltetrahydrofuran derived from renewable feedstocks, further enhances their green credentials. numberanalytics.com

The table below provides a comparison of key properties for selected conventional and green solvents, highlighting the potential of cyclic ethers as sustainable alternatives.

| Solvent | Boiling Point (°C) | Density (g/mL) | Key Features |

| Conventional Solvents | |||

| Dichloromethane | 39.6 | 1.33 | Volatile, suspected carcinogen |

| Toluene (B28343) | 110.6 | 0.87 | Flammable, toxic |

| Cyclic Ether Solvents | |||

| Tetrahydrofuran (THF) | 66 | 0.89 | Good solvent for Grignard reactions, relatively unreactive. libretexts.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.86 | Higher boiling point and lower water miscibility than THF, can be derived from renewable resources. researchgate.net |

| Cyclopentyl methyl ether (CPME) | 106 | 0.92 | Low peroxide formation, hydrophobic, stable under acidic and basic conditions. researchgate.net |

The use of cyclic ethers can lead to improved reaction performance and a more favorable environmental profile. For instance, cyclopentyl methyl ether (CPME) has been shown to be an effective solvent in cross-coupling reactions, facilitating the removal of metal salt byproducts. researchgate.net

Strategies for Organotin Waste Minimization and Recycling in Academic and Industrial Settings

The toxicity of organotin compounds necessitates robust strategies for waste management to prevent environmental contamination. mst.dk These strategies encompass both the minimization of waste generated during synthesis and the effective treatment and recycling of unavoidable waste streams.

Waste Minimization:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. acs.org This reduces the formation of byproducts and, consequently, the amount of waste generated.

Process Optimization: Careful control of reaction conditions, such as temperature and pressure, can improve reaction efficiency and minimize the formation of unwanted side products. acs.org

Waste Treatment and Recycling:

Adsorption: Various adsorbents have been investigated for their ability to remove organotin compounds from wastewater. Activated carbon has shown significant efficacy due to the hydrophobic nature of organotins. vliz.be A combination of a clay-based adsorbent and powdered activated carbon in an adsorption-flocculation process has been optimized for the removal of organotin pollutants. researchgate.net

Bioremediation: Utilizing microorganisms that can metabolize tributyltin (TBT) and other organotin compounds offers a promising and environmentally friendly approach to remediation. mdpi.com These microbes can break down TBT into less toxic derivatives like dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). mdpi.com

Controlled Landfill: For organotin waste that cannot be recycled or treated, disposal in a controlled landfill is a necessary containment measure. researchgate.netnsw.gov.au This involves sealing the waste in clearly marked containers to prevent leakage and environmental exposure. nsw.gov.au

The following table summarizes various strategies for managing organotin waste.

| Strategy | Description | Key Advantages |

| Waste Minimization | ||

| High Atom Economy Synthesis | Designing reactions to maximize the incorporation of reactant atoms into the product. acs.org | Reduces byproducts and waste at the source. |

| Catalytic Systems | Using catalytic instead of stoichiometric amounts of tin reagents. researchgate.net | Significantly lowers the amount of tin required and the resulting waste. |

| Waste Treatment & Recycling | ||

| Adsorption-Flocculation | Using adsorbents like activated carbon to remove organotins from wastewater. researchgate.netvliz.be | Effective for treating contaminated water streams. |

| Bioremediation | Employing microorganisms to degrade organotin compounds. mdpi.com | Environmentally friendly and can lead to complete detoxification. |

| Controlled Landfill | Disposing of sealed waste in designated, controlled sites. nsw.gov.au | Prevents environmental contamination from non-recyclable waste. |

The continued development and implementation of these green chemistry principles are crucial for ensuring the sustainable future of organotin chemistry, allowing for the benefits of compounds like this compound to be realized with minimal environmental impact.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(Tributylstannyl)oct-1-en-3-one, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via Stille coupling or transmetallation reactions. For example, tributylstannyl reagents often react with α,β-unsaturated ketones under palladium catalysis. Key factors include:

- Catalyst choice : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ for improved regioselectivity .

- Solvent effects : Anhydrous THF or DMF minimizes side reactions with moisture-sensitive tributylstannyl groups .

- Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and stability of the stannane moiety .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the vinylstannyl bond (characteristic δ ~140–160 ppm for stannyl-attached carbons) and ketone functionality (δ ~200–210 ppm) .

- Mass spectrometry (HRMS) : Look for isotopic patterns indicative of tin (e.g., ¹²⁰Sn, ¹¹⁸Sn) .

- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tributylstannyl group acts as a transmetallation agent in Stille couplings. Mechanistic studies suggest:

- Synergistic oxidative addition : The palladium catalyst activates the electrophilic partner (e.g., aryl halides), followed by transmetallation with the stannyl group.

- Steric effects : Bulky substituents on the ketone may hinder reductive elimination, requiring optimized ligands (e.g., triarylphosphines) .

- Kinetic vs. thermodynamic control : Reaction conditions (e.g., temperature, solvent polarity) influence whether β-hydride elimination competes with coupling .

Q. How do researchers address contradictions in reported spectroscopic data for tributylstannyl-containing enones?

- Methodological Answer : Discrepancies in NMR or IR data often arise from:

- Solvent or concentration effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift peaks significantly.

- Dynamic equilibria : Rotameric states of the tributylstannyl group can split signals .

- Reference standardization : Cross-validate with high-purity commercial samples (e.g., AldrichCPR) or computational simulations (DFT for predicted shifts) .

Q. What strategies mitigate toxicity and instability challenges during handling?

- Methodological Answer : Organotin compounds are toxic and moisture-sensitive. Best practices include:

- Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage .

- Decomposition monitoring : Track color changes (yellowing indicates oxidation) via UV-Vis or TLC .

- Waste disposal : Quench residual stannanes with KF or NaHCO₃ to form non-toxic precipitates .

Research Design & Data Analysis

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodological Answer : DFT calculations (e.g., Gaussian, ORCA) predict:

- Transition states : Identify energy barriers for transmetallation or side reactions .

- Electronic effects : HOMO/LUMO analysis clarifies regioselectivity in electrophilic attacks .

- Solvent interactions : COSMO-RS models simulate solvent polarity impacts on reaction pathways .

Q. What experimental controls are critical when studying the catalytic activity of tributylstannyl enones?

- Methodological Answer : Include:

- Blank reactions : Exclude catalysts to confirm no background reactivity.

- Isotopic labeling : Use deuterated substrates to trace hydride transfers or rearrangements.

- Competition experiments : Compare reaction rates with alternative stannanes (e.g., trimethylstannyl analogs) .

Applications in Natural Product Synthesis

Q. How is this compound used in the synthesis of bioactive terpenoids or fungal metabolites?

- Methodological Answer : The compound serves as a linchpin for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.